molecular formula C10H10N2OS2 B3054049 1-(2-Chloro-5-nitrophenyl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole CAS No. 5789-26-4

1-(2-Chloro-5-nitrophenyl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole

Cat. No.: B3054049
CAS No.: 5789-26-4
M. Wt: 238.3 g/mol
InChI Key: SYBIURCWIDMROI-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-nitrophenyl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole is a substituted triazole derivative characterized by two aromatic substituents: a 2-chloro-5-nitrophenyl group at position 1 and a 2-(trifluoromethyl)phenyl group at position 3. These derivatives are typically synthesized via cyclization reactions involving hydrazides and acyl chlorides or imidoyl chlorides in polar aprotic solvents like N,N-dimethylacetamide .

The chloro (-Cl) substituent further modulates electronic properties and steric bulk .

Properties

IUPAC Name

3-phenyl-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS2/c13-9-8(6-14)11-10(15)12(9)7-4-2-1-3-5-7/h1-5,8,14H,6H2,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBIURCWIDMROI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5789-26-4
Record name 5-(Mercaptomethyl)-3-phenyl-2-thioxo-4-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5789-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

1-(2-Chloro-5-nitrophenyl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole is a compound of interest due to its potential biological activities, particularly in the fields of antifungal, anticancer, and antimicrobial research. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound has the following molecular formula:

  • C : 18
  • H : 14
  • Cl : 1
  • F : 3
  • N : 4
  • O : 2

Antifungal Activity

Recent studies indicate that derivatives of 1,2,4-triazoles exhibit significant antifungal properties. The presence of nitro and trifluoromethyl groups in the structure enhances antifungal activity against various fungal strains. For instance, compounds with halogen substitutions have shown improved activity against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL .

CompoundMIC (µg/mL)Target Organism
Triazole Derivative0.25Aspergillus fumigatus
Triazole Derivative0.0313Candida albicans

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on human cancer cell lines. In vitro studies have demonstrated that certain triazole derivatives induce apoptosis in cancer cells, showing IC50 values ranging from 0.24 to 5.59 µM for various cell lines such as cervical and bladder cancers . The SAR analysis indicates that modifications at specific positions can significantly alter the potency of these compounds.

The mechanism by which these triazoles exert their biological effects often involves the inhibition of key enzymes or pathways within the target organisms or cells. For example, certain triazole derivatives have been shown to inhibit fungal ergosterol biosynthesis, a critical component of fungal cell membranes . In cancer cells, these compounds may trigger apoptotic pathways through the activation of caspases and other pro-apoptotic factors .

Study on Antifungal Efficacy

A study conducted by researchers at PubMed Central highlighted the antifungal efficacy of various triazole derivatives against resistant strains of Candida. The study revealed that compounds with both nitro and trifluoromethyl groups exhibited enhanced activity compared to standard antifungals like fluconazole .

Anticancer Research Findings

In a separate investigation published in MDPI, several triazole derivatives were tested for their cytotoxic effects on bladder cancer cells. The study found that specific structural modifications led to increased potency, with some compounds inducing significant apoptosis at low concentrations .

Comparison with Similar Compounds

Research Findings and Data Gaps

Crystallographic Studies : Structural data for the target compound are lacking. However, SHELX and ORTEP methodologies (used in ) are recommended for future single-crystal X-ray analysis.

Thermal Stability: Derivatives with -CF₃ (e.g., ) exhibit higher thermal decomposition temperatures (>250°C) compared to non-fluorinated analogs. The target compound is expected to follow this trend.

Q & A

Basic: What are the optimal synthetic routes for 1-(2-chloro-5-nitrophenyl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole?

Methodological Answer:
The synthesis typically involves cyclocondensation of precursors such as hydrazine derivatives with carbonyl-containing intermediates under controlled conditions. Key steps include:

  • Stepwise functionalization : Introducing the 2-chloro-5-nitrophenyl and 2-(trifluoromethyl)phenyl groups via nucleophilic substitution or Suzuki coupling reactions .
  • Cyclization : Using catalysts like Cu(I) or Ru(II) to promote 1,2,4-triazole ring formation. Solvent selection (e.g., DMF or THF) and temperature (80–120°C) critically influence yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity (>95%) .
    Characterization : NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS) confirm structural integrity. The nitro group’s electron-withdrawing effect is evident in downfield aromatic proton shifts (~δ 8.5–9.0 ppm) .

Basic: How is the compound’s molecular structure validated in crystallographic studies?

Methodological Answer:
Single-crystal X-ray diffraction (XRD) is the gold standard. For analogous triazoles:

  • Crystal packing : The triazole ring exhibits planarity, with dihedral angles between substituents (e.g., 15–30° between phenyl rings) influencing π-π stacking .
  • Hydrogen bonding : Nitro and trifluoromethyl groups participate in C–H···O/F interactions, stabilizing the lattice .
  • DFT optimization : Computational models (e.g., B3LYP/6-311++G**) validate experimental bond lengths (e.g., N–N: 1.35–1.38 Å) and angles .

Basic: What experimental strategies assess the compound’s biological activity?

Methodological Answer:

  • Enzyme inhibition assays : Measure IC₅₀ values against targets like cytochrome P450 or kinases. For triazoles, nitro and trifluoromethyl groups enhance binding to hydrophobic enzyme pockets .
  • Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis (flow cytometry) in cancer cell lines (e.g., MCF-7, HeLa). EC₅₀ values correlate with substituent electronegativity .
  • Docking studies : AutoDock Vina predicts binding modes. The nitro group’s electrostatic potential often aligns with catalytic lysine residues in target proteins .

Advanced: How can reaction mechanisms for triazole formation be analyzed computationally?

Methodological Answer:

  • DFT calculations : Compare activation energies of possible pathways (e.g., Huisgen cycloaddition vs. nucleophilic substitution). For 1,2,4-triazoles, stepwise mechanisms involving nitrene intermediates are often favored .
  • Kinetic isotope effects (KIE) : Deuterated hydrazine derivatives reveal rate-determining steps (e.g., N–N bond formation) .
  • In situ monitoring : Raman spectroscopy tracks intermediates (e.g., hydrazones) during reflux .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Meta-analysis : Compare datasets across studies (e.g., IC₅₀ variability in kinase assays). Discrepancies may arise from assay conditions (e.g., ATP concentration) .
  • SAR re-evaluation : Use QSAR models to isolate substituent effects. For example, the trifluoromethyl group’s lipophilicity (π = 1.07) may dominate over steric effects in membrane permeability .
  • Orthogonal assays : Validate hits with SPR (surface plasmon resonance) to confirm binding kinetics independent of enzymatic activity .

Advanced: What methodologies elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog synthesis : Systematically vary substituents (e.g., replace nitro with cyano or methylsulfonyl groups) and compare bioactivity .
  • Electrostatic potential maps : Molecular electrostatic potential (MEP) surfaces highlight regions of electron deficiency (nitro group) critical for target engagement .
  • Free-Wilson analysis : Quantify contributions of substituents to activity. For example, the 2-chloro-5-nitrophenyl group may account for 60% of observed antifungal activity .

Advanced: How to address regioselectivity challenges in triazole functionalization?

Methodological Answer:

  • Spectroscopic probes : ¹⁵N NMR identifies reactive nitrogen sites during substitution reactions. The N1 position is typically more nucleophilic in 1,2,4-triazoles .
  • Computational prediction : Fukui indices (dual descriptor) pinpoint electrophilic/nucleophilic centers. For 1-(2-chloro-5-nitrophenyl) derivatives, N4 is most reactive .
  • Protecting group strategies : Use tert-butyloxycarbonyl (Boc) to block specific positions during synthesis .

Advanced: What crystallographic and computational methods predict nonlinear optical (NLO) properties?

Methodological Answer:

  • Hyperpolarizability calculations : Use density functional theory (DFT) with CAM-B3LYP to compute β (hyperpolarizability) values. The trifluoromethyl group enhances NLO response via charge transfer .
  • Crystal engineering : Co-crystallize with polar solvents (e.g., acetone) to optimize χ⁽²⁾ susceptibility. For example, P2₁ space group symmetry supports phase-matchable NLO behavior .
  • Z-scan technique : Experimentally measure nonlinear refractive index (n₂) using femtosecond lasers .

Advanced: How to design derivatives with improved pharmacokinetic profiles?

Methodological Answer:

  • LogP optimization : Replace nitro with sulfonamide groups to reduce LogP from 3.5 to 2.8, enhancing aqueous solubility .
  • Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., triazole ring oxidation). Fluorination at benzylic positions slows CYP450-mediated degradation .
  • Prodrug strategies : Introduce ester moieties at the 5-position for controlled release in vivo .

Advanced: What analytical techniques assess compound stability under stress conditions?

Methodological Answer:

  • Forced degradation studies : Expose to UV light (ICH Q1B), heat (40–80°C), and hydrolytic conditions (pH 1–13). Monitor degradation products via LC-MS/MS .
  • Kinetic stability analysis : Arrhenius plots predict shelf-life. The nitro group’s electron-withdrawing effect increases thermal stability (Eₐ = 85 kJ/mol) .
  • Solid-state NMR : Detects amorphous-to-crystalline phase transitions affecting storage stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloro-5-nitrophenyl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
1-(2-Chloro-5-nitrophenyl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole

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